molecular formula C26H35NO4S B14787938 [2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate

[2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate

Cat. No.: B14787938
M. Wt: 457.6 g/mol
InChI Key: GCQVVGTWUKTBAZ-UHFFFAOYSA-N
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Description

JYL-79 is a chemical compound known for its role as an agonist of the vanilloid receptor, specifically the transient receptor potential vanilloid 1 (TRPV1) channel.

Preparation Methods

The synthetic routes and reaction conditions for JYL-79 involve multiple steps. The preparation method typically includes the following steps:

Chemical Reactions Analysis

JYL-79 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

JYL-79 exerts its effects by acting as an agonist of the TRPV1 channel. The TRPV1 channel is a membrane-bound ion channel that plays a crucial role in the sensation of pain and heat. When JYL-79 binds to the TRPV1 channel, it activates the channel, leading to an influx of calcium ions into the cell. This activation triggers a cascade of intracellular signaling pathways that result in the sensation of pain .

Comparison with Similar Compounds

JYL-79 is unique in its high potency as a TRPV1 agonist, with an IC50 value of 3.9 nanomolar . Similar compounds include:

JYL-79 stands out due to its high potency and specific applications in neuropathic pain research .

Properties

Molecular Formula

C26H35NO4S

Molecular Weight

457.6 g/mol

IUPAC Name

[2-[(3,4-dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C26H35NO4S/c1-17-7-8-19(11-18(17)2)12-21(16-31-25(29)26(3,4)5)14-24(32)27-15-20-9-10-22(28)23(13-20)30-6/h7-11,13,21,28H,12,14-16H2,1-6H3,(H,27,32)

InChI Key

GCQVVGTWUKTBAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(CC(=S)NCC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C)C

Origin of Product

United States

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